Cas no 1820619-51-9 (2-(Azidomethyl)-1,1-difluorocyclopentane)

2-(Azidomethyl)-1,1-difluorocyclopentane 化学的及び物理的性質
名前と識別子
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- 2-(Azidomethyl)-1,1-difluorocyclopentane
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- MDL: MFCD29033837
- インチ: 1S/C6H9F2N3/c7-6(8)3-1-2-5(6)4-10-11-9/h5H,1-4H2
- InChIKey: ZEPPXNQEVQIMNG-UHFFFAOYSA-N
- ほほえんだ: FC1(CCCC1CN=[N+]=[N-])F
計算された属性
- せいみつぶんしりょう: 161.07645362 g/mol
- どういたいしつりょう: 161.07645362 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 161.15
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 14.4
2-(Azidomethyl)-1,1-difluorocyclopentane セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Azidomethyl)-1,1-difluorocyclopentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-220982-0.1g |
2-(azidomethyl)-1,1-difluorocyclopentane |
1820619-51-9 | 95% | 0.1g |
$420.0 | 2023-09-16 | |
1PlusChem | 1P01AM1B-2.5g |
2-(azidomethyl)-1,1-difluorocyclopentane |
1820619-51-9 | 95% | 2.5g |
$3003.00 | 2024-06-18 | |
1PlusChem | 1P01AM1B-1g |
2-(azidomethyl)-1,1-difluorocyclopentane |
1820619-51-9 | 95% | 1g |
$1563.00 | 2024-06-18 | |
Enamine | EN300-220982-0.25g |
2-(azidomethyl)-1,1-difluorocyclopentane |
1820619-51-9 | 95% | 0.25g |
$601.0 | 2023-09-16 | |
Enamine | EN300-220982-5.0g |
2-(azidomethyl)-1,1-difluorocyclopentane |
1820619-51-9 | 95% | 5.0g |
$3520.0 | 2023-02-22 | |
TRC | B408423-50mg |
2-(azidomethyl)-1,1-difluorocyclopentane |
1820619-51-9 | 50mg |
$ 320.00 | 2022-06-07 | ||
TRC | B408423-10mg |
2-(azidomethyl)-1,1-difluorocyclopentane |
1820619-51-9 | 10mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-220982-0.5g |
2-(azidomethyl)-1,1-difluorocyclopentane |
1820619-51-9 | 95% | 0.5g |
$947.0 | 2023-09-16 | |
Enamine | EN300-220982-10.0g |
2-(azidomethyl)-1,1-difluorocyclopentane |
1820619-51-9 | 95% | 10.0g |
$5221.0 | 2023-02-22 | |
1PlusChem | 1P01AM1B-10g |
2-(azidomethyl)-1,1-difluorocyclopentane |
1820619-51-9 | 95% | 10g |
$6515.00 | 2024-06-18 |
2-(Azidomethyl)-1,1-difluorocyclopentane 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
2-(Azidomethyl)-1,1-difluorocyclopentaneに関する追加情報
Introduction to 2-(Azidomethyl)-1,1-difluorocyclopentane (CAS No. 1820619-51-9)
2-(Azidomethyl)-1,1-difluorocyclopentane, identified by the Chemical Abstracts Service Number (CAS No.) 1820619-51-9, is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound features a cyclopentane core substituted with two fluorine atoms at the 1-position and an azidomethyl group at the 2-position, making it a versatile intermediate for the synthesis of more complex molecules. The presence of both fluorine atoms and an azido functional group imparts unique reactivity, enabling its use in various chemical transformations relevant to drug discovery and material science.
The structural motif of 2-(Azidomethyl)-1,1-difluorocyclopentane is particularly intriguing due to the combined influence of electron-withdrawing fluorine atoms and the highly reactive azido group. Fluorinated compounds are widely recognized for their enhanced metabolic stability, lipophilicity, and binding affinity, which are critical factors in pharmaceutical design. The cyclopentane ring itself provides a rigid scaffold that can mimic the conformational preferences of biologically active molecules, while the azidomethyl group serves as a versatile handle for further functionalization via nucleophilic substitution or cycloaddition reactions.
In recent years, there has been a growing interest in developing new methodologies for the introduction of fluorinated groups into bioactive molecules, as these modifications often lead to improved pharmacokinetic properties. 2-(Azidomethyl)-1,1-difluorocyclopentane has emerged as a valuable building block in this context. For instance, researchers have leveraged its reactivity to construct novel heterocyclic scaffolds that exhibit promising biological activity. The compound’s ability to undergo regioselective functionalization has been exploited in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic candidates.
One notable application of 2-(Azidomethyl)-1,1-difluorocyclopentane is in the development of probes for studying protein-protein interactions. The azido group can be selectively modified using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for bioconjugation. This reaction allows for the incorporation of fluorophores or other functional groups into proteins or peptides, enabling detailed structural and dynamic studies. The fluorine atoms in the cyclopentane ring can also serve as isotopic labels or site-specific probes in NMR spectroscopy, facilitating structural elucidation and binding studies.
From a synthetic chemistry perspective, 2-(Azidomethyl)-1,1-difluorocyclopentane represents an excellent example of how functional group interplay can be harnessed to achieve complex molecular architectures. The compound’s dual reactivity—stemming from both the azido moiety and the electron-deficient nature of the fluorinated ring—makes it a powerful tool for retrosynthetic analysis. Recent advances in transition-metal-catalyzed reactions have further expanded its utility, allowing for efficient derivatization under mild conditions. These developments have opened new avenues for accessing structurally diverse libraries of compounds for high-throughput screening.
The pharmaceutical industry has also shown interest in 2-(Azidomethyl)-1,1-difluorocyclopentane due to its potential as a precursor for next-generation therapeutics. By integrating fluorine atoms into drug candidates, medicinal chemists can modulate their pharmacokinetic profiles while maintaining or enhancing biological activity. The azido group provides an additional layer of flexibility, enabling post-synthetic modifications that can fine-tune pharmacological properties. Several research groups have reported on its use in generating protease inhibitors and other enzyme-targeting molecules, where precise control over substitution patterns is crucial.
In conclusion, 2-(Azidomethyl)-1,1-difluorocyclopentane (CAS No. 1820619-51-9) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features—combining fluoro-substitution with an azido functional group—make it a valuable intermediate for constructing complex molecules with tailored properties. As synthetic methodologies continue to evolve, this compound is likely to remain at the forefront of efforts to develop innovative solutions in medicinal chemistry and materials science.
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